Citranaxanthin

Description

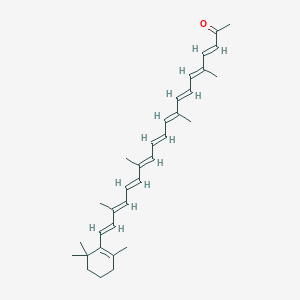

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E,7E,9E,11E,13E,15E,17E,19E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-3,5,7,9,11,13,15,17,19-nonaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O/c1-26(16-11-18-28(3)21-23-31(6)34)14-9-10-15-27(2)17-12-19-29(4)22-24-32-30(5)20-13-25-33(32,7)8/h9-12,14-19,21-24H,13,20,25H2,1-8H3/b10-9+,16-11+,17-12+,23-21+,24-22+,26-14+,27-15+,28-18+,29-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDJTOVRIHGKNU-ZWERVMMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883993 | |

| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3604-90-8 | |

| Record name | Citranaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citranaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexenyl)-3,5,7,9,11,13,15,17,19-icosanonaen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRANAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QIX1TA44L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Structural Elucidation of Citranaxanthin: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of citranaxanthin, a carotenoid pigment of significant interest in the food and animal feed industries. The document details the initial identification of this molecule and outlines the key experimental methodologies that were pivotal in determining its chemical structure. Particular emphasis is placed on the spectroscopic techniques that have been instrumental in characterizing this compound. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development who are interested in the foundational research surrounding this important carotenoid.

Introduction

This compound is a naturally occurring carotenoid pigment that has garnered commercial interest primarily as a food and animal feed additive, where it is used to impart a yellow to orange-red color.[1] Although it can be found in some natural sources, the majority of commercially available this compound is produced synthetically.[2][3] This document will delve into the historical context of its discovery and the scientific journey to elucidate its precise molecular structure.

Discovery and Initial Isolation

This compound was first isolated and identified from the Sinton citrangequat, a hybrid of an orange (Citrus sinensis), the trifoliate orange (Poncirus trifoliata), and a kumquat (Fortunella sp.).[2] The pioneering work on the discovery and structural elucidation of this new carotenoid ketone was published in 1965 by Henry Yokoyama and Michael J. White.[4] Their research laid the foundation for all subsequent studies and applications of this compound.

While the full, detailed protocol from the original 1965 publication by Yokoyama and White is not publicly accessible, a general workflow for the isolation of carotenoids from natural sources can be constructed based on established methodologies.

General Experimental Workflow for Carotenoid Isolation

References

A Technical Guide to the Natural Sources and Isolation of Citranaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citranaxanthin, a xanthophyll carotenoid, holds significant interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and coloring properties. This technical guide provides a comprehensive overview of the natural origins of this compound and details the methodologies for its extraction and purification. While commercially available this compound is often synthetic, this document focuses on its natural occurrence in various plant and microbial sources. Detailed experimental protocols for isolation and analysis are provided to facilitate further research and development.

Natural Sources of this compound

This compound is found in a variety of natural sources, primarily within the plant kingdom, especially in the peels of citrus fruits. It is also produced by certain microorganisms. The concentration of this compound can vary significantly depending on the species, variety, and maturity of the source organism.

Plant Sources

The most well-documented natural sources of this compound are citrus fruits. The peel, or flavedo, of these fruits generally contains a higher concentration of carotenoids, including this compound, compared to the pulp.[1]

Table 1: Qualitative Overview of this compound in Plant Sources

| Source Category | Specific Examples | Predominant Location |

| Citrus Fruits | Oranges (Citrus sinensis), Mandarins (Citrus reticulata), Lemons (Citrus limon), Grapefruits (Citrus paradisi) | Peel (Flavedo) |

| Other Fruits & Vegetables | Papaya (Carica papaya), Kale (Brassica oleracea var. acephala), Tomatoes (Solanum lycopersicum) | Fruit/Leaves |

Note: While mentioned as potential sources, quantitative data for this compound in papaya, kale, and tomatoes is limited in publicly available literature.

Microbial Sources

Several microorganisms are known to synthesize carotenoids, and some have been identified as potential producers of this compound. These include certain species of bacteria and microalgae. Microbial production offers the advantage of controlled and scalable fermentation processes. However, specific data on this compound yields from microbial sources is not extensively reported in public literature.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, saponification (optional), and chromatographic purification. The lipophilic nature of carotenoids dictates the use of organic solvents for extraction.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of carotenoids, which can be adapted for the specific isolation of this compound.

Objective: To extract a crude carotenoid mixture containing this compound from citrus peel.

Materials:

-

Fresh citrus peels (e.g., orange, mandarin)

-

Acetone

-

Hexane

-

Diatomaceous earth (optional)

-

Blender or homogenizer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Wash fresh citrus peels thoroughly and pat dry. Finely chop or grind the peels to increase the surface area for extraction.

-

Extraction:

-

Blend the ground peels with acetone (e.g., 100 g of peel in 500 mL of acetone) for 5-10 minutes. The addition of diatomaceous earth can aid in the filtration process.

-

Filter the mixture through a Büchner funnel under vacuum.

-

Repeat the extraction of the solid residue with fresh acetone until the residue becomes colorless.

-

Combine all the acetone extracts.

-

-

Solvent Partitioning:

-

Transfer the acetone extract to a separatory funnel.

-

Add an equal volume of hexane and a 10% aqueous sodium chloride solution to facilitate phase separation.

-

Gently mix and allow the layers to separate. The carotenoids will partition into the upper hexane layer.

-

Discard the lower aqueous layer.

-

Wash the hexane layer with distilled water to remove any residual acetone and water-soluble impurities.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain a crude carotenoid oleoresin.

-

Objective: To hydrolyze esterified carotenoids and remove interfering lipids.

Materials:

-

Crude carotenoid extract

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)

-

Diethyl ether or hexane

-

Separatory funnel

Procedure:

-

Dissolve the crude extract in a minimal amount of diethyl ether or hexane.

-

Add the ethanolic KOH solution to the extract. The final concentration of KOH should be around 5%.

-

Leave the mixture to stand in the dark at room temperature for several hours (or overnight) for complete saponification.

-

After saponification, add distilled water to the mixture in a separatory funnel.

-

Extract the carotenoids into a fresh portion of diethyl ether or hexane.

-

Wash the organic phase repeatedly with distilled water until it is free of alkali (check with pH paper).

-

Dry the saponified extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.

Objective: To separate this compound from other carotenoids and impurities.

A. Column Chromatography (for initial purification):

Materials:

-

Saponified or non-saponified crude extract

-

Silica gel (60-120 mesh)

-

Hexane

-

Acetone

-

Glass chromatography column

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal volume of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the polarity by adding acetone.

-

Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectrophotometry. This compound, being a more polar carotenoid, will elute with a higher percentage of acetone compared to non-polar carotenes like β-carotene.

-

Combine the fractions containing this compound and concentrate them.

B. High-Performance Liquid Chromatography (HPLC) (for final purification and analysis):

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 or C30 reverse-phase column

Mobile Phase (Isocratic):

-

A mixture of methanol, methyl-tert-butyl ether (MTBE), and water in appropriate ratios. A common starting point could be Methanol:MTBE:Water (81:15:4, v/v/v).

Procedure:

-

Dissolve the partially purified this compound fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Monitor the elution at the maximum absorption wavelength of this compound (around 460 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the identity and purity by comparing the retention time and UV-Vis spectrum with a this compound standard.

Data Presentation

Quantitative data for this compound in natural sources is not widely available in a consolidated format. The following table is a template for researchers to populate as more data becomes available.

Table 2: Quantitative Data of this compound in Natural Sources (Template)

| Natural Source | Variety/Strain | Part Analyzed | Concentration (µg/g dry weight) | Method of Analysis | Reference |

| Citrus sinensis | Valencia | Peel | Data Needed | HPLC-DAD | |

| Citrus reticulata | Satsuma | Peel | Data Needed | HPLC-DAD | |

| Microorganism A | Strain XYZ | Biomass | Data Needed | HPLC-DAD |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is part of the larger carotenoid biosynthesis pathway in plants and microorganisms. It is derived from the precursor β-carotene.

Caption: Simplified biosynthesis pathway of this compound from β-carotene.

Conclusion

This technical guide outlines the known natural sources of this compound and provides detailed protocols for its isolation and purification. While citrus peels are a primary plant source, further quantitative analysis across different varieties is needed. Microbial sources present a promising avenue for scalable production. The provided experimental workflows and diagrams serve as a foundation for researchers to build upon in their efforts to harness this compound for various applications. Future research should focus on optimizing extraction and purification protocols to improve yields and purity from these natural sources.

References

A Technical Guide to the Biosynthesis of Citranaxanthin and Related Apocarotenoids in Citrus Fruits

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vibrant orange and red hues of many citrus fruits are attributed to a complex profile of carotenoid pigments. Among these are apocarotenoids, such as β-citraurin, which are formed through the enzymatic cleavage of carotenoid precursors. This technical guide provides an in-depth examination of the biosynthesis of these compounds, focusing on the well-documented pathway of β-citraurin, a close relative and often co-occurring compound with citranaxanthin. The key regulatory step in this pathway is the cleavage of β-cryptoxanthin and zeaxanthin, a reaction catalyzed by the Carotenoid Cleavage Dioxygenase 4 (CitCCD4) enzyme. Understanding this pathway is crucial for applications ranging from agricultural breeding programs aimed at enhancing fruit color to the potential use of these compounds in pharmaceutical and nutraceutical development. This document details the core biochemical reactions, presents quantitative data on pigment accumulation and gene expression, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

Introduction to Carotenoids and Apocarotenoids in Citrus

Carotenoids are a class of tetraterpenoid pigments responsible for the yellow, orange, and red colors of many plants, including citrus fruits.[1][2] Their accumulation is a key indicator of fruit maturity and significantly influences consumer appeal and nutritional value.[1] The general carotenoid biosynthesis pathway produces foundational C40 carotenoids like β-carotene and violaxanthin.[3][4][5]

Apocarotenoids are oxidative cleavage products of carotenoids.[6] In citrus, specific apocarotenoids like β-citraurin contribute significantly to the reddish-orange peel color of certain varieties, such as the Satsuma mandarin.[6][7] While the term "this compound" is sometimes used, the biosynthesis of the structurally similar and well-characterized apocarotenoid, β-citraurin, provides the clearest model for this process. Its formation is not part of the primary carotenoid synthesis pathway but rather a subsequent modification of specific carotenoid precursors.

The Carotenoid Biosynthesis Pathway: Formation of Precursors

The synthesis of β-citraurin is dependent on the prior accumulation of its precursors, β-cryptoxanthin and zeaxanthin. These precursors are produced via the mainstream carotenoid biosynthesis pathway, which occurs in the plastids.[4][8] The process begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules and proceeds through a series of desaturation, isomerization, and cyclization reactions.

The key steps leading to the formation of β-cryptoxanthin and zeaxanthin are as follows:

-

Phytoene Synthesis: Two molecules of GGPP are converted to phytoene by the enzyme phytoene synthase (PSY). This is a critical rate-limiting step in the pathway.[3][8]

-

Desaturation: Phytoene undergoes a series of desaturation reactions catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) to form lycopene.[3][4]

-

Cyclization: Lycopene is a key branch point. The enzyme lycopene β-cyclase (LCYb) introduces two β-rings to form β-carotene.[3][4]

-

Hydroxylation: β-carotene is then hydroxylated by β-carotene hydroxylase (HYb or BCH) to form first β-cryptoxanthin, and then zeaxanthin.[9][10]

The coordinated expression of the genes encoding these enzymes—CitPSY, CitPDS, CitZDS, CitLCYb, and CitHYb—regulates the flux through this pathway and determines the pool of available precursors for apocarotenoid synthesis.[3][11]

References

- 1. 1stfruits.co.za [1stfruits.co.za]

- 2. researchgate.net [researchgate.net]

- 3. Accumulation of Carotenoids and Expression of Carotenoid Biosynthetic Genes during Maturation in Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive analysis of carotenoids metabolism in two red-fleshed mutants of Navel and Valencia sweet oranges (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of β-citraurin and expression of carotenoid cleavage dioxygenase4 gene in citrus fruit during maturation [actahort.org]

- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoid components and their biosynthesis in a bud mutant of Shiranui mandarin (Citrus reticulata Blanco) with citrine flavedo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity in the carotenoid profiles and the expression of genes related to carotenoid accumulation among citrus genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citrus Genomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Citranaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citranaxanthin, a C33-apocarotenoid, is a commercially significant pigment utilized primarily as a feed additive to impart color to poultry egg yolks and fat.[1][2] While it occurs naturally in some citrus hybrids, industrial production relies exclusively on chemical synthesis.[2][3] This technical guide provides an in-depth overview of the core chemical synthesis method for this compound, focusing on the widely employed base-catalyzed aldol condensation pathway. Detailed experimental considerations, quantitative data, and visual representations of the synthesis workflow are presented to serve as a comprehensive resource for researchers in carotenoid chemistry and related fields.

Introduction

This compound (5',6'-dihydro-5'-apo-18'-nor-β-caroten-6'-one) is a prominent member of the apocarotenoid family, characterized by a shorter carbon skeleton than the parent C40 carotenoids. Its synthesis is a key example of building complex polyene systems from smaller, readily available precursors. The most economically viable and industrially practiced method for this compound synthesis involves the chain elongation of a C30-aldehyde, namely β-apo-8'-carotenal, through a base-catalyzed condensation reaction with acetone. This approach provides a direct and efficient route to the target C33-ketone structure.

Core Synthesis Pathway: Aldol Condensation

The primary route for the chemical synthesis of this compound is the aldol condensation of β-apo-8'-carotenal with acetone. This reaction extends the polyene chain of the C30-aldehyde by three carbon atoms, introducing the characteristic terminal ketone group of this compound. The reaction proceeds via a base-catalyzed mechanism, where the base abstracts a proton from acetone to form an enolate, which then acts as a nucleophile, attacking the aldehyde group of β-apo-8'-carotenal. Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated enone system of this compound.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

While specific industrial protocols are proprietary, the following represents a generalized experimental procedure for the synthesis of this compound based on established principles of aldol condensation for carotenoids.

Materials:

-

β-Apo-8'-carotenal

-

Acetone (anhydrous)

-

Potassium hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Dichloromethane (for extraction and chromatography)

-

Diethyl ether (for chromatography)

-

Silica gel (for chromatography)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A solution of β-apo-8'-carotenal is prepared in a suitable solvent, such as methanol, under an inert atmosphere to prevent oxidation.

-

Base Addition: A solution of a strong base, such as potassium hydroxide in methanol, is added to the reaction mixture.

-

Acetone Addition: An excess of acetone is then added to the reaction mixture.

-

Reaction: The reaction is stirred at a controlled temperature (typically ambient or slightly elevated) for a specific duration, which can range from several hours to a full day. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched, typically by the addition of water or a weak acid. The product is then extracted into an organic solvent like dichloromethane.

-

Purification: The crude this compound is purified to remove unreacted starting materials and side products. A common laboratory-scale purification method is column chromatography on silica gel, using a solvent system such as a mixture of dichloromethane and diethyl ether.[3] Industrial purification may involve crystallization.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₄₄O | [3] |

| Molecular Weight | 456.71 g/mol | [3] |

| Purity (Assay) | ≥ 96% | [3] |

| UV-Vis Absorbance Maximum (λmax) in Chloroform | 478 - 482 nm | [3] |

Note: The reaction yield for the aldol condensation of β-apo-8'-carotenal with acetone to produce this compound is not consistently reported in publicly available literature, as it is often considered proprietary information in industrial settings. However, based on analogous carotenoid syntheses, yields can be expected to be moderate to high, contingent on the optimization of reaction conditions.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Figure 2: Detailed workflow of this compound synthesis.

Conclusion

The chemical synthesis of this compound via the aldol condensation of β-apo-8'-carotenal and acetone is a robust and well-established industrial process. This technical guide has outlined the core principles of this synthesis, providing a foundational understanding for researchers and professionals in the field. Further optimization of reaction conditions, including catalyst selection, solvent systems, and purification techniques, can lead to improved yields and purity, contributing to the efficient production of this valuable carotenoid. The provided diagrams and data serve as a practical reference for the laboratory-scale synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Antioxidant Capacity of Citranaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Citranaxanthin, a member of the xanthophyll family of carotenoids, possesses a unique molecular structure that confers it with significant antioxidant potential. As a product of β-carotene metabolism, it is utilized in various industries, notably as a feed additive to pigment egg yolks and poultry fat.[1] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing the available quantitative data, and outlining the experimental protocols for assessing its efficacy. Due to the limited specific research on this compound, this guide also draws upon data from structurally related and well-studied carotenoids to provide a broader context for its potential bioactivity.

Introduction to this compound and its Antioxidant Role

This compound (5′-Apo-β,χ-caroten-6(5H)-one) is a keto-carotenoid characterized by a conjugated double bond system, which is fundamental to its ability to quench reactive oxygen species (ROS).[2] Like other carotenoids, it is lipophilic and is thought to exert its protective effects within cellular membranes and lipoproteins. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic diseases. Carotenoids like this compound are of significant interest for their potential to mitigate oxidative damage.[3]

The antioxidant activity of carotenoids can be attributed to several mechanisms:

-

Singlet Oxygen Quenching: Carotenoids can absorb the energy from highly reactive singlet oxygen (¹O₂), converting it to its less reactive triplet ground state, thereby preventing it from damaging cellular components.[3]

-

Free Radical Scavenging: The extended system of conjugated double bonds allows carotenoids to delocalize the energy of free radicals, effectively neutralizing them. This can occur through electron transfer, hydrogen atom transfer, or the formation of a radical adduct.

-

Modulation of Cellular Signaling Pathways: Carotenoids can upregulate the expression of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-Keap1 pathway.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism for carotenoids like this compound involves direct interaction with reactive oxygen species.

Quenching of Singlet Oxygen

The deactivation of singlet oxygen by carotenoids is a physical process. The carotenoid absorbs the excess energy from singlet oxygen, returning it to its ground state. The carotenoid then dissipates this energy as heat, regenerating its ground state and allowing it to quench more singlet oxygen molecules.

Scavenging of Peroxyl Radicals

In the presence of peroxyl radicals (ROO•), which are key mediators of lipid peroxidation, this compound can act as a chain-breaking antioxidant. It can donate an electron or a hydrogen atom to the peroxyl radical, thus terminating the lipid peroxidation chain reaction.

Indirect Antioxidant Activity via Nrf2 Signaling

While direct studies on this compound are lacking, related carotenoids like astaxanthin have been shown to activate the Nrf2/Keap1 signaling pathway.[4][5][6] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or activators like certain carotenoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to an increased synthesis of these protective enzymes, bolstering the cell's overall antioxidant capacity. It is plausible that this compound may exert a similar effect.

Figure 1: Proposed Nrf2 signaling pathway activation by this compound.

Quantitative Antioxidant Capacity of this compound

Specific quantitative data on the antioxidant capacity of isolated this compound is scarce in scientific literature. However, one study investigating β-carotene breakdown products has reported a value for this compound. For a more complete perspective, data for related carotenoids are also presented.

| Antioxidant Assay | Compound | Result | Reference Compound | Notes |

| Weighted Average | This compound | 1.7 mol α-TE/mol | α-Tocopherol | Calculated average from αTEAC, FRAP, and Chemiluminescence assays. |

| αTEAC (ABTS Assay) | (all-E)-β-Carotene | ~3 mol α-TE/mol | α-Tocopherol | Showed 3-times higher activity than α-tocopherol in this specific study. |

| DPPH Assay | Canthaxanthin (from Trentepohlia sp.) | IC50: 23.37 ± 1.52 µg/mL | Ascorbic Acid (IC50: 22.49 ± 0.43 µg/mL) | Demonstrates potent radical scavenging activity comparable to Ascorbic Acid. |

| ABTS Assay | Astaxanthin Extract | EC50: 7.7 ± 0.6 μg/mL | - | Shows strong radical scavenging capacity. |

| Singlet Oxygen Quenching | Astaxanthin Extract | EC50: 9.2 ± 0.5 μg/mL | - | Indicates potent quenching ability. |

Note: The values presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution. α-TE stands for α-Tocopherol Equivalent.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the solution decolorizes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity of the antioxidant.

-

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Antioxidant compound (this compound) dissolved in a suitable solvent (e.g., chloroform, acetone).

-

Methanol or ethanol.

-

UV-Vis Spectrophotometer.

-

Microplate reader (optional).

-

-

Procedure:

-

Prepare a series of dilutions of the this compound sample.

-

In a test tube or microplate well, add a specific volume of the this compound solution to a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm against a blank (solvent without DPPH).

-

A control is prepared with the solvent instead of the antioxidant sample.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Figure 2: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ radical, which has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Antioxidant compound (this compound) and a standard (e.g., Trolox).

-

Ethanol or phosphate-buffered saline (PBS).

-

UV-Vis Spectrophotometer.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

-

Add a small volume of the this compound sample or Trolox standard to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

Figure 3: General workflow for the ABTS radical scavenging assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the decay of a fluorescent probe (e.g., fluorescein). An antioxidant can inhibit this decay by scavenging the peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

-

Reagents and Equipment:

-

Fluorescein sodium salt solution.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

-

Trolox standard solution.

-

This compound sample.

-

Phosphate buffer (pH 7.4).

-

Fluorescence microplate reader with temperature control.

-

-

Procedure:

-

In a 96-well black microplate, add the fluorescein solution, buffer, and either the this compound sample, Trolox standard, or a blank (buffer only).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) with excitation at ~485 nm and emission at ~520 nm.

-

-

Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC for different concentrations of Trolox. The ORAC value of the sample is then determined from this standard curve and expressed as Trolox equivalents.

Conclusion and Future Directions

This compound exhibits antioxidant properties characteristic of the carotenoid family, primarily through its ability to scavenge free radicals and potentially quench singlet oxygen.[2][7] While quantitative data specifically for this compound is limited, its structural similarity to other well-researched carotenoids suggests a significant potential for mitigating oxidative stress. Furthermore, the possibility of its interaction with the Nrf2 signaling pathway presents an exciting avenue for indirect antioxidant effects, though this requires experimental validation.

For researchers and professionals in drug development, further investigation into the antioxidant capacity of pure this compound using a standardized panel of assays (DPPH, ABTS, ORAC) is crucial to establish a definitive quantitative profile. Cellular antioxidant activity (CAA) assays would also provide more biologically relevant data by accounting for cellular uptake and metabolism. Elucidating its specific effects on the Nrf2 pathway and other cellular signaling networks will be vital in understanding its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Potential Role of Carotenoids as Antioxidants in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astaxanthin activates the Nrf2/Keap1/HO-1 pathway to inhibit oxidative stress and ferroptosis, reducing triphenyl phosphate (TPhP)-induced neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 3604-90-8 [smolecule.com]

An In-depth Technical Guide to the Vitamin A Activity and Conversion of Citranaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citranaxanthin, a synthetic carotenoid, is utilized primarily as a feed additive to pigment poultry fat and egg yolks.[1][2] Beyond its coloring properties, this compound possesses provitamin A activity, meaning it can be converted into vitamin A within the body. This guide provides a comprehensive technical overview of the vitamin A activity of this compound, its metabolic conversion pathways, and the experimental protocols used to evaluate these properties. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate understanding.

Quantitative Vitamin A Activity of this compound

Table 1: Vitamin A Potency of this compound and Comparative Carotenoids

| Compound | Species | Relative Vitamin A Activity (vs. β-carotene) | International Units (IU) per mg | Retinol Activity Equivalents (RAE) Conversion Factor (by weight) |

| This compound | Chicken | ~66%[1] | 1,100[1] | Not established |

| β-Carotene (in oil) | Human | 100% | 1,667 | 2 µg β-carotene = 1 µg retinol[3][4][5] |

| β-Carotene (dietary) | Human | Variable | Variable | 12 µg β-carotene = 1 µg retinol[3][4][5] |

| α-Carotene (dietary) | Human | Variable | Variable | 24 µg α-carotene = 1 µg retinol[3][4] |

| β-Cryptoxanthin (dietary) | Human | Variable | Variable | 24 µg β-cryptoxanthin = 1 µg retinol[3][4] |

Table 2: International Unit (IU) to Retinol Activity Equivalent (RAE) Conversion

| Unit | Equivalent in µg RAE |

| 1 IU retinol | 0.3[3][4] |

| 1 IU supplemental β-carotene | 0.3[3] |

| 1 IU dietary β-carotene | 0.05[3][4] |

| 1 IU dietary α-carotene or β-cryptoxanthin | 0.025[3][4] |

Metabolic Conversion of this compound to Vitamin A

The conversion of carotenoids to vitamin A is a critical enzymatic process. While the specific enzymatic cleavage of this compound has not been definitively elucidated in published studies, its structure as a C33 apocarotenoid suggests a likely metabolic pathway.

The Role of Carotenoid Cleavage Oxygenases

Two key enzymes are responsible for the conversion of carotenoids to retinal, the precursor of active vitamin A forms:

-

β-carotene 15,15'-oxygenase (BCO1): This enzyme primarily performs the central cleavage of β-carotene to yield two molecules of retinal.[6] It is also capable of cleaving β-apocarotenals at the 15,15' double bond to produce retinal.

-

β-carotene 9',10'-oxygenase (BCO2): This enzyme carries out eccentric cleavage of a broader range of carotenoids, including xanthophylls, at the 9',10' double bond.[6]

Putative Metabolic Pathway of this compound

This compound is an apocarotenoid, specifically 6'-methyl-6'-apo-β-carotene-6'-one. Its structure suggests that it is a substrate for enzymatic cleavage to yield retinal. Given that BCO1 is known to cleave β-apocarotenals, it is the most probable candidate for the conversion of this compound to vitamin A. The proposed pathway involves the cleavage of this compound to produce one molecule of retinal and a smaller, non-vitamin A active fragment. The resulting retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.

Pharmacokinetics of this compound

Studies in Sprague-Dawley rats have provided insights into the absorption, distribution, and excretion of this compound.

Absorption and Distribution

Following oral administration in rats via a gastric tube, the majority of radio-labeled this compound (95-98%) was recovered in the feces within the first few days, indicating low oral bioavailability.[1] After 8 days, small amounts of radioactivity were detected in the liver (0.2-0.8%) and the carcass (0.5%).[1]

In contrast, intravenous administration in rats resulted in significant distribution to the liver, lungs, and spleen.[1] The radioactivity in the liver accounted for 49% of the dose at 1 hour, decreasing to 15% at 168 hours.[1] The presence of radioactivity in adipose tissue highlights the lipophilic nature of this compound.[1]

Metabolism and Excretion

In poultry, the absorption rate of this compound is estimated to be around 50%.[1] Of the absorbed amount, approximately two-thirds is metabolized to vitamin A.[1] The remaining portion is distributed to various tissues. The primary route of excretion for unabsorbed this compound is through the feces.[1]

Experimental Protocols

The determination of the vitamin A activity of this compound involves in vivo bioassays and subsequent analytical quantification of retinoids.

In Vivo Vitamin A Bioassay: Rat Liver Storage Method

This protocol is a standard method for determining the vitamin A potency of a test compound.

Objective: To quantify the vitamin A stored in the liver of vitamin A-depleted rats after supplementation with this compound.

Experimental Workflow:

Methodology:

-

Animal Model: Male weanling Sprague-Dawley rats are commonly used.

-

Depletion Phase:

-

House rats individually and feed a vitamin A-deficient diet for approximately 4 weeks.

-

Monitor body weight regularly until a growth plateau is observed, indicating vitamin A deficiency.

-

-

Repletion Phase:

-

Randomly assign rats to experimental groups (e.g., negative control, positive control with graded levels of retinyl acetate, and test groups with graded levels of this compound).

-

Administer the test and reference compounds orally, typically dissolved in oil, for a period of 2 to 4 weeks.

-

-

Sample Collection and Processing:

-

At the end of the repletion period, euthanize the rats and collect the livers.

-

Weigh the livers and store them at -80°C until analysis.

-

Homogenize a known weight of liver tissue.

-

Saponify the homogenate with ethanolic potassium hydroxide to hydrolyze retinyl esters to retinol.

-

Extract the unsaponifiable lipids, including retinol, into an organic solvent such as hexane.

-

-

Quantification:

-

Analyze the retinol content of the extracts using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculate the total liver stores of vitamin A.

-

-

Data Analysis:

-

Construct a dose-response curve for the retinyl acetate reference groups.

-

Determine the vitamin A potency of this compound by comparing the liver retinol stores in the this compound-fed groups to the standard curve.

-

HPLC Analysis of Retinol in Liver Tissue

Objective: To separate and quantify retinol from liver extracts.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase of methanol, acetonitrile, and/or water is commonly employed. The exact composition may need optimization.

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detection at approximately 325 nm.

-

-

Sample Preparation:

-

Evaporate the hexane extract from the liver saponification under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Quantification:

-

Prepare a standard curve using pure all-trans-retinol.

-

Inject a known volume of the sample extract onto the HPLC system.

-

Identify the retinol peak based on its retention time compared to the standard.

-

Quantify the amount of retinol in the sample by comparing the peak area to the standard curve.

-

Conclusion

This compound exhibits provitamin A activity, with established potency in chickens. While its oral bioavailability in rats is low, a significant portion of the absorbed compound is metabolized to vitamin A. The putative metabolic pathway involves the enzymatic cleavage of this compound by BCO1 to yield retinal, which is subsequently reduced to retinol. The experimental protocols detailed in this guide provide a framework for the continued investigation of the vitamin A activity and metabolic fate of this compound and other carotenoids, which is essential for their evaluation in the context of animal nutrition and potential applications in drug development. Further research is warranted to establish the specific Retinol Activity Equivalents of this compound in mammalian models and to definitively identify the enzymes responsible for its conversion to vitamin A.

References

- 1. 637. This compound (WHO Food Additives Series 22) [inchem.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Vitamin A | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. oxfordreference.com [oxfordreference.com]

- 6. Structural basis of carotenoid cleavage: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]

Citranaxanthin (E161i) as a Food Additive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citranaxanthin, designated with the E number E161i, is a carotenoid pigment belonging to the xanthophyll class.[1] While found in nature, it is primarily produced synthetically for commercial purposes.[1][2] Its principal application is not as a direct food additive for human consumption, but rather as a sensory additive in animal feed, specifically for poultry.[3][4] When added to the feed of laying hens, this compound is deposited in the egg yolk, imparting a desirable yellow-orange to reddish color.[1][5] It also contributes to the yellow coloration of chicken fat and skin.[2] This technical guide provides a comprehensive overview of the scientific and regulatory landscape of this compound, with a focus on its chemical properties, safety evaluation, metabolism, and analytical methodologies.

Chemical and Physical Properties

This compound is an apocarotenoid, meaning it is derived from the oxidative degradation of a larger carotenoid precursor, in this case, β-carotene.[1] Its chemical structure features a conjugated polyene chain, which is responsible for its color and antioxidant properties.

| Property | Value | Reference |

| Chemical Name | 5',6'-Dihydro-5'-apo-18'-nor-β-caroten-6'-one | [1] |

| E Number | E161i | [3][6] |

| CAS Number | 3604-90-8 | [2] |

| Chemical Formula | C₃₃H₄₄O | [2] |

| Molecular Weight | 456.71 g/mol | [2] |

| Appearance | Deep violet crystals | [2] |

| Solubility | Insoluble in water; slightly soluble in ethanol and vegetable oils; soluble in chloroform. | [7] |

| Spectrophotometry (in chloroform) | Absorbance maximum between 478 and 482 nm | [7] |

Regulatory Status and Safety Evaluation

The regulatory status of this compound is primarily centered on its use in animal feed. A key point for researchers and developers is the absence of an established Acceptable Daily Intake (ADI) for direct human consumption.

In 1987, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound. However, due to insufficient data for its use as a direct food additive for humans, no ADI was allocated .[6][7][8] The primary use at the time of evaluation was, and remains, in animal feed.

The European Food Safety Authority (EFSA) has also reviewed this compound within the context of its use as a feed additive for poultry.[7][9] In the European Union, this compound (E161i) is an authorized feed additive for laying hens.[3][10]

Toxicological Data

A battery of toxicological studies has been conducted on this compound, primarily in rats. The data from these studies informed the JECFA evaluation.

| Study Type | Species | Results | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ > 6,400 mg/kg body weight | [7] |

| Acute Intraperitoneal Toxicity | Mouse | LD₅₀ > 6,400 mg/kg body weight | [7] |

| 91-day Subchronic Oral Toxicity | Rat | No Observed Adverse Effect Level (NOAEL) was not explicitly stated, but reversible increases in serum lipids and liver and kidney weights were observed at higher doses. | [7] |

| Mucous Membrane Irritation | Rabbit | No irritation observed. | [7] |

| Skin Irritation | Rabbit | No inflammation detected. | [7] |

| Inhalation Toxicity (8-hour exposure) | Rat | No deaths occurred; slight mucous membrane irritation observed. | [7] |

Metabolism and Bioavailability

Metabolism

Studies in rats have provided insights into the metabolic fate of this compound. Following oral administration of radiolabeled this compound, the majority of the radioactivity (95-98%) was recovered in the feces, indicating limited absorption.[7] The absorbed portion is distributed to various tissues, with the highest concentrations found in the liver.[7]

In its role as a feed additive, the key metabolic outcome is its deposition in egg yolks. The deposition rate of this compound in egg yolk is approximately 15% of the consumed amount.

Vitamin A Activity

This compound possesses pro-vitamin A activity, although it is less potent than beta-carotene. It has been determined to have approximately two-thirds the vitamin A activity of beta-carotene, which is equivalent to 1,100 International Units (I.U.) of vitamin A per milligram of this compound.[7]

Experimental Protocols

General Protocol for a 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This protocol outlines the general steps for a subchronic oral toxicity study, similar to what would be required for the safety assessment of a food additive.[2][11]

-

Test Animals: Healthy, young adult rodents (preferably rats) from a common source and strain, acclimatized to laboratory conditions.

-

Groups: At least three dose groups and a control group. Each group should consist of a sufficient number of animals of each sex (e.g., 10 males and 10 females).

-

Dosage: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. Dose levels are selected based on previous acute toxicity data.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Histopathology: Microscopic examination of organs and tissues from the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups.

Analytical Methodologies

The quantification and identification of this compound in feed and biological matrices are crucial for regulatory compliance and research.

Identification

-

Spectrophotometry: A solution of this compound in chloroform exhibits a characteristic absorption maximum between 478 and 482 nm.[7]

-

Thin-Layer Chromatography (TLC): TLC can be used for the separation and identification of this compound from other carotenoids.[7]

Quantification in Feed

A common method for the quantitative analysis of this compound in animal feed involves the following steps:

-

Extraction: The feed sample is extracted with an organic solvent mixture.

-

Saponification (optional): To remove interfering fats and esters.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the method of choice for separating this compound from other carotenoids.[11][12]

-

Detection: A UV/Visible or diode-array detector is used, with the wavelength set at the absorbance maximum of this compound.

-

Quantification: The concentration is determined by comparing the peak area to that of a certified reference standard.

Stability

Carotenoids, including this compound, are generally susceptible to degradation by heat, light, and oxygen due to their highly unsaturated structure.[13][14] Therefore, as a feed additive, this compound is often formulated in stabilized preparations, such as beadlets or oily suspensions, to protect it from degradation during feed processing and storage.[1] Quantitative data on the stability of this compound under specific conditions of heat and light are not extensively available in publicly accessible literature.

Visualizations

Carotenoid Biosynthesis and the Position of Apocarotenoids

The following diagram illustrates the general pathway of carotenoid biosynthesis in plants and highlights the origin of apocarotenoids like this compound through oxidative cleavage.

Caption: Generalized carotenoid biosynthesis pathway leading to apocarotenoids.

Experimental Workflow for this compound Analysis in Feed

This diagram outlines the typical workflow for the quantitative analysis of this compound in poultry feed.

Caption: Workflow for the analysis of this compound in animal feed.

Conclusion

This compound (E161i) is a well-established sensory feed additive used to achieve desired coloration in poultry products, particularly egg yolks. Its toxicological profile has been evaluated, and while it is considered safe for its intended use in animal feed, a lack of comprehensive data has precluded the establishment of an ADI for direct human consumption. For researchers and professionals in drug development, it is crucial to recognize this regulatory distinction. Further research could focus on detailed metabolic pathways in target animal species and the stability of this compound under various food processing conditions, should its application as a direct food additive be reconsidered in the future.

References

- 1. Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the safety of use of colouring agents in animal nutrition [agris.fao.org]

- 2. oecd.org [oecd.org]

- 3. Food and Feed Information Portal Database | FIP [ec.europa.eu]

- 4. oecd.org [oecd.org]

- 5. Deposition and bioconversion law of β-carotene in laying hens after long-term supplementation under adequate vitamin A status in the diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E number - Wikipedia [en.wikipedia.org]

- 7. Opinion of the Panel on additives and products or substances used in animal feed (FEEDAP) on the safety of use of colouring agents in animal nutrition PART II. Capsanthin, this compound, and Cryptoxanthin | EFSA [efsa.europa.eu]

- 8. Re-evaluation of canthaxanthin (E 161 g) as a food additive | EFSA [efsa.europa.eu]

- 9. Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the European Commission on the safety of use of colouring agents in animal nutrition. PART I. General Principles and Astaxanthin [openagrar.de]

- 10. Assessment of the feed additive consisting of red carotenoid‐rich Paracoccus carotinifaciens NITE SD 00017 for salmon and trout for the renewal of its authorisation (ENEOS Techno Materials Corporation) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ifif.org [ifif.org]

- 12. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on carotenoid metabolism. XII. The effect of dietary carotenoids on the carotenoid distribution in the tissues of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EU Rules - Food Safety - European Commission [food.ec.europa.eu]

An In-depth Technical Guide to Citranaxanthin Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citranaxanthin, a prominent member of the apo-carotenoid family, is a C33 carotenoid pigment recognized for its vibrant yellow-orange hue. It is formed through the oxidative degradation of the β,β-carotene skeleton[1][2]. Utilized primarily as a feed additive to enhance the coloration of poultry fat and egg yolks, this compound's stability is a critical factor influencing its efficacy and the overall quality of the end products[1][2]. Like other carotenoids, this compound is susceptible to degradation when exposed to various environmental factors, including light, heat, and oxygen[2]. This technical guide provides a comprehensive overview of the current understanding of this compound degradation, focusing on its degradation products, the underlying chemical pathways, and the experimental methodologies employed in its stability analysis.

Factors Influencing this compound Stability

The stability of this compound is paramount for its industrial applications. Several factors can induce its degradation, leading to a loss of color and biological activity. These factors are consistent with those affecting other carotenoids and include:

-

Light: Exposure to light, particularly in the UV-Vis spectrum, can lead to photo-oxidation and isomerization of the polyene chain[3][4][5].

-

Heat: Thermal stress can accelerate degradation reactions, causing both isomerization and oxidative cleavage of the this compound molecule[3][4][6].

-

Oxygen: The presence of oxygen is a key driver of oxidative degradation, leading to the formation of a variety of oxidation products[3][4][7].

-

pH: Acidic or basic conditions can influence the rate and pathway of degradation[3][8].

-

Presence of Pro-oxidants and Antioxidants: Metal ions can catalyze oxidation, while antioxidants can inhibit or slow down the degradation process[4][9].

Proposed Degradation Pathways of this compound

While specific studies detailing the complete degradation pathways of this compound are limited, the extensive research on β-carotene and other apo-carotenoids, such as β-apo-8'-carotenal, provides a strong basis for proposing analogous pathways. The primary degradation mechanisms are oxidative cleavage and thermal degradation.

Oxidative Degradation

Oxidative degradation is a major pathway for this compound breakdown. This process can be initiated by autoxidation, photo-oxidation, or enzymatic action. A plausible oxidative degradation pathway for this compound likely involves the following steps:

-

Epoxidation: The initial step often involves the formation of epoxides at the double bonds of the polyene chain, particularly at the 5,6-position of the β-ionone ring.

-

Oxidative Cleavage: The polyene chain is then susceptible to cleavage at various double bonds, leading to the formation of shorter-chain apo-carotenals and apo-carotenones.

-

Formation of Smaller Volatile Compounds: Further degradation can result in the formation of smaller, often volatile, compounds that may contribute to off-flavors.

Thermal Degradation

High temperatures can induce both isomerization (conversion from trans to cis isomers) and cleavage of the this compound molecule. The thermal degradation of β-carotene is known to produce a variety of volatile aromatic hydrocarbons, and similar products could be expected from this compound. Non-volatile products would include shorter apo-carotenoids.

Known and Predicted Degradation Products

Direct identification of this compound degradation products in the literature is scarce. However, based on the degradation of structurally similar compounds, a list of potential degradation products can be compiled.

| Compound Class | Specific Examples (Predicted for this compound) | Supporting Evidence from Related Compounds |

| Epoxides | 5,6-Epoxy-citranaxanthin | Formation of 5,6-epoxides is a common initial step in the oxidation of β-carotene and other carotenoids. |

| Shorter Apo-carotenals | Diapo-carotenals | Oxidative cleavage of β-carotene and β-apo-8'-carotenal yields a series of shorter apo-carotenals[10]. |

| Shorter Apo-carotenones | Diapo-carotenones | β-apo-13-carotenone is a known degradation product of β-carotene[10]. |

| Carboxylic Acids | Citranaxanthinoic acid | β-apo-8'-carotenal is metabolized to β-apo-8'-carotenoic acid[11]. |

| Volatile Compounds | Derivatives of β-ionone | Thermal degradation of β-carotene produces β-ionone and other volatile aromatic compounds. |

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is limited. One study on the stability of various carotenoids in premixes provides a valuable data point:

| Carotenoid | Matrix | Storage Condition | Duration | Recovery (%) | Reference |

| This compound | Premix | Not specified | 3 months | 76 | [12] |

| Canthaxanthin | Premix | Not specified | 3 months | 66-92 | [12] |

| Capsanthin | Premix | Not specified | 3 months | 39 | [12] |

This data suggests that this compound has moderate stability in premixes compared to other red carotenoids.

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound, a forced degradation study is typically employed. This involves subjecting the compound to stress conditions to accelerate its breakdown. The following protocols are adapted from general methods for carotenoid analysis and can be applied to this compound.

Forced Degradation Protocol

This workflow outlines the steps for conducting a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol, chloroform, or a food-grade oil).

-

Stress Conditions:

-

Thermal Degradation: Place samples in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 100°C) for defined time intervals.

-

Oxidative Degradation: Treat samples with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.

-

Photodegradation: Expose samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) for specific durations.

-

-

Time-Point Sampling: At regular intervals, withdraw aliquots of the stressed samples for analysis.

-

Sample Quenching (if necessary): Stop the degradation reaction, for example, by adding an antioxidant or by rapid cooling.

-

Extraction: Extract the this compound and its degradation products from the sample matrix using an appropriate solvent system (e.g., hexane/acetone/ethanol).

-

Analysis: Analyze the extracts using a stability-indicating analytical method, such as HPLC-DAD-MS/MS.

Analytical Methodology: HPLC-DAD-MS/MS

High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry is the gold standard for separating, identifying, and quantifying carotenoids and their degradation products.

Sample Preparation for LC-MS:

-

Extraction: Extract the sample with a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol). To prevent further degradation, it is advisable to work under dim light and to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent[13].

-

Saponification (Optional): If the sample is in a fatty matrix, saponification with methanolic KOH can be used to remove interfering lipids. However, this step should be performed with caution as it can potentially degrade some carotenoids.

-

Concentration and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

HPLC Conditions (Example):

-

Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), which is well-suited for separating carotenoid isomers.

-

Mobile Phase: A gradient elution is typically used, for example, starting with methanol/methyl-tert-butyl ether/water and increasing the proportion of methyl-tert-butyl ether over time.

-

Detection:

-

DAD: Monitor at the maximum absorbance wavelength of this compound (around 460-470 nm) and scan a wider range to detect degradation products with different chromophores.

-

MS/MS: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Perform full scan MS to detect molecular ions of potential degradation products and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

Conclusion

While direct research on this compound degradation is not extensive, a robust understanding can be extrapolated from the broader knowledge of carotenoid and apo-carotenoid chemistry. The primary degradation pathways involve oxidation and thermal reactions, leading to the formation of a variety of smaller, less colored compounds. For researchers and professionals in drug development and food science, understanding these degradation pathways and having access to reliable analytical methods is crucial for ensuring the stability, efficacy, and safety of products containing this compound. Further research focusing specifically on the forced degradation of this compound and the definitive identification of its degradation products would be highly valuable for the industry.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. researchgate.net [researchgate.net]

- 7. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of the primary steps of degradation of carotenoids by acid in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. animalsciencejournal.usamv.ro [animalsciencejournal.usamv.ro]

- 13. DSpace [repository.kaust.edu.sa]

Methodological & Application

Application Note: Quantification of Citranaxanthin in Animal Feed using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated method for the quantitative analysis of citranaxanthin in animal feed. The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a UV/VIS detector. Sample preparation involves an enzymatic digestion step to release the analyte from the feed matrix, followed by a solid-liquid extraction. This method is designed for researchers, scientists, and quality control professionals in the animal nutrition and feed production industries, providing a reliable and reproducible procedure for the determination of this compound content.

Introduction

This compound is a synthetic carotenoid widely used as a feed additive, primarily in poultry feed, to enhance the yellow-orange coloration of egg yolks and broiler skin. Accurate quantification of this compound in feed is crucial for ensuring product quality, meeting regulatory requirements, and optimizing animal nutrition. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in animal feed matrices using RP-HPLC. The method is based on a validated multi-analyte approach for carotenoids and has been adapted to focus on the specific requirements for this compound analysis.[1][2][3][4]

Experimental Protocol

Sample Preparation: Enzymatic Digestion and Solid-Liquid Extraction

The sample preparation procedure is a critical step to ensure the complete extraction of this compound from the complex feed matrix. This protocol utilizes an enzymatic digestion to break down the protective coatings of the this compound beadlets often used in feed formulations, followed by a solid-liquid extraction.[1][2]

Reagents and Materials:

-

Protease solution (e.g., from Bacillus licheniformis)

-

Phosphate buffer (pH 7.0)

-

Ethanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate, anhydrous

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weighing: Accurately weigh approximately 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

-

Enzymatic Digestion:

-

Add 10 mL of phosphate buffer (pH 7.0) to the feed sample.

-

Add 1 mL of protease solution.

-

Incubate the mixture in a water bath at 40°C for 30 minutes, with intermittent vortexing.

-

-

Extraction:

-

To the digested sample, add 20 mL of a 1:1 (v/v) mixture of ethanol and dichloromethane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

-

-

Collection of Extract:

-

Carefully transfer the lower, colored (dichloromethane) layer to a clean flask using a Pasteur pipette.

-

Repeat the extraction step (Step 3) with an additional 10 mL of the ethanol/dichloromethane mixture.

-

Combine the dichloromethane extracts.

-

-

Drying and Reconstitution:

-

Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV/VIS or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: Acetonitrile:Water (9:1, v/v)

-

Mobile Phase B: Methyl tert-butyl ether (MTBE)

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 20.0 | 50 | 50 |

| 22.0 | 95 | 5 |

| 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Quantification

Quantification is performed using an external standard calibration curve.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., dichloromethane). From the stock solution, prepare a series of working standards of known concentrations in the initial mobile phase.

-

Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared feed sample extract and determine the peak area for this compound.

-

Calculation: Calculate the concentration of this compound in the original feed sample using the calibration curve, taking into account the initial sample weight and the final reconstituted volume.

Data Presentation

The performance of this method has been validated, and the following table summarizes the expected quantitative data for this compound analysis in poultry feed.

| Parameter | Result |

| Linearity (R²) | > 0.998 |